11-epi Deflazacort
Description
Context within Glucocorticoid Research and Development
The quest for improved glucocorticoids has been a central theme in medicinal chemistry for decades. Early research focused on creating synthetic analogs of cortisone, leading to the development of molecules like prednisone (B1679067) and prednisolone (B192156), which exhibited enhanced anti-inflammatory effects and reduced mineralocorticoid activity. nih.gov Subsequent research led to fluorinated glucocorticoids such as dexamethasone (B1670325). nih.gov
Deflazacort (B1670188) emerged from this ongoing effort, characterized by its high efficacy and a distinct profile regarding its metabolic effects. nih.gov Scientific investigations have explored its comparative effectiveness and mechanisms against other well-established glucocorticoids. For instance, studies have indicated that deflazacort possesses an anti-inflammatory potency approximately 10–20 times higher than prednisolone. nih.gov The potency of 7.5 mg of deflazacort is considered roughly equivalent to 5 mg of prednisolone or prednisone. wikipedia.org
A key area of research has been deflazacort's comparatively lower impact on calcium and carbohydrate metabolism, suggesting a reduced risk of certain side effects like growth retardation in children and osteoporosis. nih.gov This has made it a subject of interest for long-term therapeutic use in various conditions. patsnap.com
Conceptual Framework of Deflazacort as a Prodrug
Deflazacort is classified as a pharmacologically inert prodrug. wikipedia.orgfda.gov This means that the administered compound itself is not active. wikipedia.org Upon oral administration, deflazacort is well-absorbed and rapidly converted into its active form by plasma esterases. fda.govnih.gov This conversion is a critical step for its therapeutic effects. patsnap.com
The primary active metabolite is 21-desacetyl deflazacort (also referred to as 21-desDFZ or D 21-OH). fda.govdrugcentral.orgcaymanchem.com The prodrug design can influence a drug's pharmacokinetic profile, including its absorption and distribution. Deflazacort has an absolute bioavailability of approximately 70% to 90%. impactfactor.org
The metabolic activation of deflazacort is a key feature of its pharmacology. The conversion to 21-desacetyl deflazacort is rapid, with peak plasma concentrations of the active metabolite occurring within 1-2 hours after oral administration. nih.govdrugbank.com
Overview of the Active Metabolite: 21-desacetyl deflazacort
The pharmacological activity of deflazacort is primarily attributed to its main metabolite, 21-desacetyl deflazacort. drugcentral.orgdrugbank.comnih.gov This active metabolite binds to glucocorticoid receptors, initiating the downstream molecular events that result in anti-inflammatory and immunosuppressive actions. drugcentral.orgdrugbank.com
The pharmacokinetic profile of 21-desacetyl deflazacort has been a subject of detailed study. It has a plasma protein binding of about 40% and, notably, does not bind to corticosteroid-binding globulin (transcortin). fda.govtaylorandfrancis.com The elimination half-life of 21-desacetyl deflazacort is longer than that of the parent compound, ranging from approximately 18 to 36 hours. impactfactor.org However, other studies have reported a shorter terminal half-life of around 1.3 to 3 hours. fda.govnih.gov
Further metabolism of 21-desacetyl deflazacort occurs in the liver, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of inactive moieties. impactfactor.orgfda.gov One of the major, albeit inactive, circulating metabolites is 6β-hydroxy-21-desacetyl deflazacort. nih.govresearchgate.net The majority of deflazacort's metabolites are excreted in the urine. impactfactor.orgtaylorandfrancis.com
Structure
3D Structure
Properties
Molecular Formula |
C25H31NO6 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11R,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19+,21+,22+,23-,24-,25+/m0/s1 |
InChI Key |
FBHSPRKOSMHSIF-ACOQAMSOSA-N |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC(=O)C |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Deflazacort
Glucocorticoid Receptor (GR) Interactions
The biological effects of Deflazacort's active metabolite are initiated by its binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor that is part of the nuclear receptor superfamily. plos.orgfrontiersin.org In its inactive state, the GR is located in the cytoplasm, bound to a complex of heat shock proteins. plos.orgwikipedia.orgmdpi.com Upon ligand binding, the receptor undergoes a conformational change, dissociates from this chaperone complex, and translocates to the nucleus to regulate the expression of target genes. plos.orgmdpi.comresearchgate.net
Ligand Binding Characteristics and Affinity Profiles
The interaction between 21-desacetyl-deflazacort and the GR ligand-binding domain (LBD) is characterized by high affinity. pnas.orgpnas.org Competitive binding assays utilizing a fluorescence polarization method have been employed to quantify this interaction. These studies measured the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. The data indicates that 21-desacetyl-deflazacort binds tightly to the GR. pnas.orgpnas.org For comparison, its binding affinity is in a similar nanomolar range to other corticosteroids like prednisolone (B192156). pnas.orgpnas.org
| Compound | Binding Affinity (Ki) to Glucocorticoid Receptor LBD | Reference |
|---|---|---|
| 21-desacetyl-deflazacort | 41 nM | pnas.orgpnas.org |
| Prednisolone | 28 nM | pnas.orgpnas.org |
| Vamorolone | 156 nM | pnas.orgpnas.org |
Binding affinity data from competitive assays with the ancestral glucocorticoid receptor 2 (AncGR2) ligand-binding domain (LBD). pnas.orgpnas.org
GR-Mediated Transcriptional Regulation and Gene Expression Modulation
Once activated by a ligand like 21-desacetyl-deflazacort, the GR modulates gene expression through two primary mechanisms: transactivation and transrepression. plos.orgpnas.org
Transactivation: In this direct mechanism, the activated GR forms a homodimer (a pair of identical GR-ligand complexes) and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. plos.orgwikipedia.orgresearchgate.net This binding typically leads to the upregulation or activation of gene transcription. researchgate.net This pathway is often associated with many of the metabolic side effects of glucocorticoids. mdpi.compnas.orgoncotarget.com The recruitment of coactivator proteins to the GR complex is crucial for this process. plos.orgpnas.org Studies have shown that 21-desacetyl-deflazacort promotes the binding of coactivators from the NCOA, NRIP, and PGC1 families. pnas.org
Transrepression: The activated GR can also function as a monomer to indirectly regulate gene expression. plos.org It achieves this by interacting with and inhibiting other transcription factors, such as Nuclear Factor Kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. plos.orgnih.gov This mechanism, known as transrepression, is responsible for down-regulating the expression of pro-inflammatory genes and is considered central to the anti-inflammatory effects of glucocorticoids. frontiersin.orgpnas.org
Theoretical Models of Dissociative Glucocorticoid Receptor Modulation
The concept of dissociative glucocorticoid receptor modulation has emerged from the observation that the transactivation and transrepression functions of the GR can be separated. oncotarget.com This model postulates that the desired anti-inflammatory effects are primarily mediated by the monomeric GR via transrepression, while the adverse metabolic effects are largely driven by dimeric GR via GRE-mediated transactivation. plos.orgfrontiersin.orgpnas.org
The search for "dissociated" ligands or Selective Glucocorticoid Receptor Modulators (SEGRMs) aims to identify compounds that preferentially induce transrepression over transactivation. frontiersin.orgmdpi.comoncotarget.com Such a compound could theoretically retain the anti-inflammatory benefits while minimizing side effects. wikipedia.org The ability of a ligand to achieve this dissociation may depend on the specific conformational change it induces in the GR upon binding, which in turn affects its ability to dimerize and recruit specific co-regulatory proteins. plos.orgmdpi.com The development of partial agonists, which induce a weaker coactivator recruitment compared to full agonists, is one strategy being explored to achieve this selective modulation. pnas.orgoncotarget.com
Intracellular Signaling Cascades
Beyond direct gene regulation, Deflazacort's mechanisms involve the modulation of key intracellular signaling pathways that are critical in inflammation and cellular homeostasis.
Nuclear Factor Kappa B (NF-κB) Pathway Inhibition
A primary mechanism of action for Deflazacort (B1670188) is the potent inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway. nih.govpnas.orgoup.com NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and chemokines. nih.govclinmedjournals.orgmdpi.com In pathological conditions like Duchenne Muscular Dystrophy (DMD), chronic activation of NF-κB is a key driver of muscle inflammation and degeneration. nih.govclinmedjournals.org
Glucocorticoids, through the activated GR, inhibit NF-κB activity. nih.govnih.gov This transrepression mechanism can occur through several routes, including the GR monomer physically interacting with NF-κB proteins, thereby preventing them from binding to their target DNA sequences. mdpi.comnih.gov Another proposed mechanism is the GR-driven increase in the transcription of the NF-κB inhibitor, IκBα, which sequesters NF-κB in the cytoplasm. nih.gov By suppressing NF-κB signaling, Deflazacort effectively reduces the production of pro-inflammatory molecules, which is fundamental to its therapeutic effect in inflammatory conditions. pnas.orgoup.com
Activation of Calcineurin-NFATc1 Axis
The relationship between glucocorticoids and the Calcineurin-NFATc1 signaling pathway is complex and context-dependent, particularly within skeletal muscle. Calcineurin is a calcium-dependent phosphatase that, when activated, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors, including NFATc1. google.comumn.edu This dephosphorylation allows NFATc1 to translocate to the nucleus and regulate gene expression. google.com
Influence on Anti-Inflammatory Cytokine and Chemokine Networks
A significant aspect of Deflazacort's mechanism of action is its ability to modulate the intricate network of cytokines and chemokines, which are crucial signaling molecules in the immune system. The primary effect of Deflazacort is a decisive shift from a pro-inflammatory to an anti-inflammatory state.
In addition to its effects on cytokines, Deflazacort also influences chemokine networks. Chemokines are a family of small cytokines that direct the migration of immune cells. Elevated levels of pro-inflammatory chemokines such as Chemokine (C-C motif) ligand 2 (CCL2) and Chemokine (C-X-C motif) ligand 10 (CXCL10) are associated with various inflammatory conditions. dntb.gov.uanih.govmdpi.comnih.gov Studies in models of Duchenne muscular dystrophy (DMD) have shown increased levels of these chemokines. dntb.gov.ua While direct, extensive studies on Deflazacort's regulation of these specific chemokines are limited, its broad anti-inflammatory effects suggest a role in modulating their expression and function, thereby controlling immune cell trafficking to sites of inflammation.
Mitochondrial Bioenergetics and Calcium Homeostasis
Recent research has shed light on the significant impact of Deflazacort on mitochondrial function, particularly in the context of neuromuscular disorders like Duchenne muscular dystrophy. These effects are centered on the preservation of mitochondrial bioenergetics and the regulation of calcium homeostasis within the mitochondria.
Regulation of Oxidative Phosphorylation Processes
Oxidative phosphorylation (OXPHOS) is the primary process through which mitochondria generate ATP, the main energy currency of the cell. In certain pathological conditions, the efficiency of the electron transport chain (ETC), which drives OXPHOS, is compromised. nih.gov Studies have demonstrated that Deflazacort administration can ameliorate this dysfunction.
In animal models of Duchenne muscular dystrophy, treatment with Deflazacort has been shown to improve mitochondrial respiration. nih.govresearchgate.net This improvement is associated with an increase in the levels of several key components of the electron transport chain. Specifically, Deflazacort administration leads to an increase in the levels of Complex III, Complex IV, and ATP synthase (Complex V) in the mitochondria of dystrophin-deficient mice. nih.govresearchgate.netmdpi.com While direct measurements of the activity rates of these complexes following Deflazacort treatment are not extensively detailed, the observed increase in their protein levels suggests a restoration of a more efficient oxidative phosphorylation process, which can contribute to the normalization of ATP levels in skeletal muscle. researchgate.net Interestingly, in studies on rat liver mitochondria, Deflazacort at concentrations up to 100 μM did not show a direct effect on the respiration and oxidative phosphorylation rates or the activity of the respiratory chain complexes, suggesting that its beneficial effects on mitochondrial respiration may be more pronounced in pathological states or through indirect cellular signaling pathways. researchgate.net
Table 1: Effect of Deflazacort on Mitochondrial Respiratory Chain Complexes in mdx Mice
| Complex | Effect of Deflazacort Treatment | Reference |
|---|---|---|
| Complex I | No significant change | mdpi.com |
| Complex II | No significant change | mdpi.com |
| Complex III | Increased levels | nih.govmdpi.com |
| Complex IV | Increased levels | nih.govmdpi.com |
| ATP Synthase (Complex V) | Increased levels | researchgate.netmdpi.com |
Modulation of Mitochondrial Calcium Uniport Activity
Mitochondria play a crucial role in cellular calcium signaling by taking up and releasing calcium ions. This process is primarily mediated by the mitochondrial calcium uniporter (MCU), a multi-protein complex in the inner mitochondrial membrane. ahajournals.orguniprot.org Dysregulation of mitochondrial calcium handling is a feature of several diseases.
Deflazacort treatment has been found to improve the rate of mitochondrial calcium uniport in the skeletal muscle of dystrophin-deficient mice. researchgate.netmdpi.com This effect is thought to be mediated by changes in the subunit composition of the MCU complex. mdpi.com The MCU complex includes the pore-forming subunit MCU and a dominant-negative regulatory subunit, MCUb. researchgate.netahajournals.org An increased level of MCUb can lead to a decreased rate of calcium uniport. mdpi.com Research indicates that Deflazacort administration can lead to a trend towards a decrease in the level of the MCUb subunit in the skeletal muscle mitochondria of mdx mice, although it does not significantly alter the levels of the MCU or the regulatory MICU1 subunit. mdpi.com This modulation of the MCU complex composition may contribute to the normalization of mitochondrial calcium uptake.
Table 2: Effect of Deflazacort on Mitochondrial Calcium Uniporter Subunits in mdx Mice Skeletal Muscle Mitochondria
| Subunit | Effect of Deflazacort Treatment | Reference |
|---|---|---|
| MCU | No significant change | mdpi.com |
| MCUb | Tendency towards a decrease | mdpi.com |
| MICU1 | No significant change | mdpi.com |
Impact on Mitochondrial Permeability Transition Pore Opening
The mitochondrial permeability transition pore (mPTP) is a non-selective channel that can form in the inner mitochondrial membrane under conditions of high matrix calcium and oxidative stress. mdpi.com The sustained opening of the mPTP leads to mitochondrial swelling, dissipation of the mitochondrial membrane potential, and ultimately, cell death. mdpi.com
Table 3: Effect of Deflazacort on Putative Mitochondrial Permeability Transition Pore Components in mdx Mice Skeletal Muscle Mitochondria
| Component | Effect of Deflazacort Treatment | Reference |
|---|---|---|
| ANT1 | No significant change | mdpi.com |
| ANT2 | Increased levels | mdpi.com |
| Cyclophilin D (CypD) | Decreased levels | mdpi.com |
| VDAC1 | Weak trend towards a reduction | mdpi.com |
Synthetic Chemistry and Chemical Modifications of Deflazacort
Innovative Synthetic Protocols for Deflazacort (B1670188) Preparation
The synthesis of Deflazacort has evolved through various protocols, aiming for improved efficiency and yield. Traditional industrial routes often involve multiple steps, starting from materials like turmeric extract saponins (B1172615) or 17α-hydroxyprogesterone derivatives. These multi-step syntheses can include epoxidation, fermentation, oxidation, protection, ammonification, cyclization, reduction, hydrolysis, and halogenation.
More recent and innovative approaches focus on shortening the synthetic route and improving yields. One such method starts with 16(17)-epoxy prednisolone (B192156). patsnap.com This process involves the reaction of the starting material with ammonia (B1221849) gas to form a hydroxylamine (B1172632) intermediate, which is then cyclized with acetic anhydride (B1165640) to produce crude Deflazacort. patsnap.com Subsequent purification with ethanol (B145695) and activated carbon yields the final product. patsnap.com This method is noted for its high product yield and suitability for industrial production due to its shorter synthesis route. patsnap.com
Another innovative protocol involves the use of microwave assistance for the cyclization of ω-amido alcohols, which is a key step in forming the oxazoline (B21484) ring present in Deflazacort. conicet.gov.ar This method, using polyphosphoric acid (PPA) esters, offers good to excellent yields and significantly reduced reaction times. conicet.gov.ar
A further streamlined synthesis has been reported that begins with 11β-hydroxy-pregna-1,4-diene-3,20-dione[17α,16α-d]-2'-methyl oxazoline. This intermediate is brominated at the C21 position, followed by a reaction with acetate (B1210297) in the presence of a phase-transfer catalyst to yield Deflazacort. google.com This method has been shown to produce high yields, with HPLC purity exceeding 99%. google.com
The table below summarizes some of the key steps and reagents used in various synthetic protocols for Deflazacort.
| Starting Material | Key Reagents and Steps | Reported Yield | Reference |
| 9-Bromotriene acetate | 1. Bu3SnH, AIBN (debromination) 2. Epoxidation 3. Ethyl carbazate, p-toluenesulfonic acid 4. Ammonia (ring opening) 5. Acetic anhydride (cyclization) | Not specified in detail for overall yield | rsc.org |
| 16(17)a-epoxyprednisolone | 1. Ammonia gas 2. Acetic anhydride | High | patsnap.com |
| ω-amido alcohols | Polyphosphoric acid (PPA) esters, Microwave irradiation | Good to excellent | conicet.gov.ar |
| 11β-hydroxy-pregna-1,4-diene-3,20-dione[17α,16α-d]-2'-methyl oxazoline | 1. Brominating agent, Ammonium salt catalyst 2. Acetate, Phase-transfer catalyst | 90-99% | google.com |
| FORMULA I (unspecified steroid) | Protective agent, Ammonia, Acetic anhydride | Not specified | google.compatsnap.com |
| Diene starting material | Elimination, cyanohydrin, silanization, transposition esterification, elimination, epoxy, protection, ammoniation, cyclization, hydrolysis, hydroxyl bromide, debromination, esterification | Not specified | google.com |
Chemical Synthesis of Deflazacort Precursors and Analogues
The synthesis of precursors and analogues of Deflazacort is crucial for developing new therapeutic agents and for understanding its mechanism of action. One important precursor is 1,4-pregnadiene-11-hydroxy-16α,17α-epoxy-3,20-dione. nih.gov The synthesis of this epoxide can be achieved from its corresponding brominated derivative via treatment with tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN). nih.gov
During the synthesis of Deflazacort, various intermediates are formed, some of which have been investigated for their own biological activities. For instance, an epoxide synthetic precursor of Deflazacort has demonstrated strong antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov Another synthesized corticosteroid, PYED-1 (pregnadiene-11-hydroxy-16,17-epoxy-3,20-dione-1), has shown significant antimicrobial, antibiofilm, and antivirulence activity. researchgate.net
Analogues of Deflazacort have also been synthesized to explore structure-activity relationships. An example is the 21-Desacetyl 21-O-Iodomethyl Deflazacort. The synthesis of this compound involves the iodomethylation of the 21-position of 21-desacetyl Deflazacort. This modification has been shown to increase glucocorticoid receptor binding affinity.
The table below lists some of the synthesized precursors and analogues of Deflazacort.
| Compound Name | Starting Material/Method | Potential Application/Significance | Reference |
| 1,4-Pregnadiene-11-hydroxy-16α,17α-epoxy-3,20-dione | From 9-Bromotriene acetate derivative | Key precursor in Deflazacort synthesis | nih.gov |
| Epoxide synthetic precursor | Intermediate in Deflazacort synthesis | Antibacterial activity | nih.gov |
| PYED-1 | Developed during research for a new Deflazacort synthetic protocol | Antimicrobial, antibiofilm, and antivirulence activity | researchgate.net |
| 21-Desacetyl 21-O-Iodomethyl Deflazacort | Iodomethylation of 21-desacetyl Deflazacort | Increased glucocorticoid receptor binding affinity | |
| 6β-Hydroxy-21-desacetyl deflazacort | Metabolite of Deflazacort | Major circulating metabolite in humans | fda.gov |
| 11-epi Deflazacort | Isomer of Deflazacort | Impurity and potential reference standard |
Structure-Activity Relationship (SAR) Studies
The biological activity of Deflazacort is intrinsically linked to its chemical structure. researchgate.net SAR studies help in understanding how different parts of the molecule contribute to its therapeutic effects.
The defining feature of Deflazacort is its oxazoline ring fused to the steroid D-ring. nih.gov This heterocyclic moiety is crucial for its pharmacological profile. The oxazoline ring is believed to contribute to Deflazacort's distinct properties compared to other corticosteroids like prednisone (B1679067) and prednisolone. nih.govnih.gov Specifically, the structural characteristics imparted by the oxazoline ring may be responsible for its reduced interference with carbohydrate metabolism and its lower impact on calcium metabolism. nih.govresearchgate.netnih.gov The presence of this ring system is also associated with a lack of sodium-retaining activity. nih.govnih.gov
The oxazoline ring itself is a structural motif found in various biologically active compounds with anti-inflammatory properties, among others. conicet.gov.ar In Deflazacort, this moiety is part of a prodrug that is rapidly metabolized to its active form, 21-desacetyl-deflazacort, which then binds to glucocorticoid receptors. fda.govnih.govdrugbank.com
The stereochemistry of the steroid nucleus is critical for its interaction with the glucocorticoid receptor and, consequently, its efficacy. The specific spatial arrangement of substituents at various carbon atoms, including C11 and C16, dictates the molecule's shape and its ability to fit into the receptor's binding pocket.
The anti-inflammatory activity of corticosteroids is influenced by the angle between the plane of the 'A' ring and the plane of the B, C, and D rings. researchgate.net For Deflazacort, the 'A' ring is planar, while the 'B' and 'C' rings adopt a chair conformation, and the 'D' ring has a 14-α-envelope configuration. researchgate.net The oxazoline 'E' ring is oriented perpendicularly to the main steroid framework. researchgate.net
The hydroxyl group at the C11 position is a common feature in active glucocorticoids and is important for receptor binding. The stereochemistry at C11 is crucial; the 11β-hydroxy configuration is typically required for potent glucocorticoid activity. The epimer, This compound , with an 11α-hydroxy group, is considered an isomer of Deflazacort and is listed as an impurity. While specific biological activity data for This compound is not extensively detailed in the provided search results, the general principles of steroid SAR suggest that this change in stereochemistry at C11 would significantly alter its binding to the glucocorticoid receptor and likely reduce its efficacy.
The stereochemistry at C16 also plays a role. The fusion of the oxazoline ring at the 16α and 17α positions is a defining structural feature that differentiates Deflazacort from other corticosteroids and contributes to its unique activity profile. newdrugapprovals.org
Metabolic Profiling and Mechanistic Metabolomics of Deflazacort
Enzymatic Biotransformation to the Active 21-desacetyl Metabolite
Deflazacort (B1670188) itself is a pharmacologically inactive pro-drug. hyphadiscovery.com Following oral administration, it is rapidly and extensively absorbed and then converted into its active metabolite, 21-desacetyl deflazacort (also known as 21-desDFZ or L-6485), through the action of plasma esterases. drugbank.comunboundmedicine.comfda.gov This initial biotransformation is a critical activation step, as 21-desDFZ is the moiety that binds to glucocorticoid receptors to exert its anti-inflammatory and immunosuppressive effects. drugbank.com The elimination half-life of the parent compound, Deflazacort, is approximately 1.5 to 2 hours. impactfactor.org
Cytochrome P450-Mediated Metabolic Pathways of Metabolites (e.g., CYP3A4)
The active metabolite, 21-desacetyl deflazacort, undergoes further extensive metabolism, primarily mediated by the cytochrome P450 enzyme system in the liver. drugbank.comimpactfactor.org The principal enzyme responsible for this next metabolic phase is CYP3A4. hyphadiscovery.comdrugbank.comfda.gov
Through the action of CYP3A4, 21-desDFZ is converted into several inactive metabolites. drugbank.comunboundmedicine.com One of the most significant and major circulating metabolites formed is 6β-hydroxy-21-desacetyl deflazacort (6β-OH-21-desDFZ). hyphadiscovery.comnih.govresearchgate.netnih.gov In fact, following a single oral dose of radiolabeled Deflazacort in healthy male subjects, 21-desDFZ and 6β-OH-21-desDFZ were the major circulating metabolites, accounting for approximately 33% and 25% of the total plasma radioactivity over 24 hours, respectively. researchgate.net Another metabolite, referred to as Metabolite V (an epoxide species), was found to be a minor circulating metabolite, representing only about 4.7% of the total plasma radioactivity. researchgate.net
The major route of elimination for Deflazacort and its metabolites is through urinary excretion, which accounts for about 68-70% of the administered dose, with the remainder being eliminated in the feces. drugbank.comresearchgate.net The elimination is nearly complete within 24 hours. drugbank.com
The interaction potential of the major metabolite, 6β-OH-21-desDFZ, has been studied in vitro. It has been shown to be a weak inhibitor of several CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP2D6, and a moderate inhibitor of CYP2C19 and CYP3A4. nih.govresearchgate.netnih.gov However, these interactions are not expected to be clinically significant at therapeutic doses of Deflazacort. nih.govnih.gov
Table 1: Key Metabolites of Deflazacort and Their Formation
| Parent Compound | Enzyme/Process | Key Metabolite | Further Metabolism |
|---|---|---|---|
| Deflazacort (Pro-drug) | Plasma Esterases | 21-desacetyl deflazacort (Active) | Metabolized by CYP3A4 |
| 21-desacetyl deflazacort | CYP3A4 | 6β-hydroxy-21-desacetyl deflazacort (Inactive) | - |
Metabolomics Approaches in Preclinical Disease Models
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been employed in preclinical models to understand the broader biochemical effects of Deflazacort. nih.govmetabolomicsworkbench.org These studies are crucial for identifying metabolic signatures and understanding how the drug perturbs biochemical pathways, which can provide insights into its therapeutic effects and side-effect profile. metabolomicsworkbench.orgweizmann.ac.il
Identification of Deflazacort-Induced Metabolic Signatures
Preclinical studies, particularly in the mdx mouse model of Duchenne muscular dystrophy (DMD), have been instrumental in identifying metabolic changes induced by Deflazacort. nih.govmetabolomicsworkbench.org For instance, one metabolomics study of the mdx mouse heart revealed that Deflazacort treatment increased the concentration of glycine (B1666218), which had been depleted due to the disease progression. nih.gov This is significant as glycine supplementation has been shown to protect against muscle cell loss in other models. nih.gov
Other studies have highlighted that glucocorticoids like Deflazacort can influence the metabolism of carbohydrates, proteins, and fats. patsnap.comcabidigitallibrary.org They can promote gluconeogenesis and the breakdown of muscle proteins into amino acids. patsnap.com In dogs, Deflazacort treatment was associated with metabolic alterations such as hyperlipidemia and hyperglycemia. cabidigitallibrary.org In prediabetic human subjects, Deflazacort showed a lesser metabolic effect on glucose balance compared to prednisone (B1679067). nih.gov
Elucidation of Perturbed Biochemical Pathways
Research into the effects of Deflazacort has shed light on the biochemical pathways it perturbs. A significant finding from studies in mdx mice is the impact of Deflazacort on inflammatory signaling pathways. biorxiv.org It has been observed to reduce the expression of genes associated with inflammation in immune cells. biorxiv.org
Furthermore, some studies suggest that Deflazacort can affect pathways related to cartilage and bone metabolism. One study in rats indicated that, unlike prednisone, Deflazacort and its active metabolite did not inhibit the anaerobic glycolytic pathway in epiphyseal cartilage, which is vital for growth and mineralization. nih.gov
However, the effects are complex. While showing benefits in reducing inflammation, some evidence from mdx mice suggests Deflazacort may also exacerbate muscle structure deficits and fibrosis. biorxiv.org More recent research has also explored how Deflazacort may alter the mitochondrial metabolism of macrophages, leading to increased activity of the tricarboxylic acid (TCA) cycle. biorxiv.org
Table 2: Summary of Research Findings on Deflazacort's Metabolic Effects in Preclinical Models
| Model System | Key Finding | Perturbed Pathway/Metabolite | Reference |
|---|---|---|---|
| mdx mouse heart | Increased glycine levels with treatment | Glycine metabolism | nih.gov |
| Dogs | Induced hyperlipidemia and hyperglycemia | Lipid and Glucose Metabolism | cabidigitallibrary.org |
| Rats | Did not inhibit anaerobic glycolysis in cartilage | Carbohydrate Metabolism | nih.gov |
| mdx mice | Reduced inflammatory signals in immune cells | Inflammatory Signaling | biorxiv.org |
Preclinical Research Models and Methodologies for Deflazacort Studies
In Vitro Pharmacological Investigations
In vitro studies are fundamental in characterizing the cellular and molecular effects of Deflazacort (B1670188). These controlled laboratory experiments provide insights into its immunosuppressive potency, impact on gene expression, and receptor binding characteristics.
The immunosuppressive effects of Deflazacort and its active metabolite, 21-desacetyl-deflazacort, have been evaluated on various lymphocyte populations. In vitro studies have demonstrated that Deflazacort and its metabolite are as potent as prednisolone (B192156) and hydrocortisone (B1673445) in suppressing the proliferation of phytohaemagglutinin (PHA) stimulated human peripheral blood lymphocytes in a dose-dependent manner. nih.gov However, they were found to be less potent than methylprednisolone. nih.gov
Furthermore, Deflazacort and 21-desacetyl-deflazacort have been shown to suppress Natural Killer (NK) cell activity, an effect not observed with hydrocortisone or aldosterone. nih.gov In contrast, Killer (K) cell activity appeared resistant to most glucocorticoids tested, with the exception of high concentrations of methylprednisolone. nih.gov These findings highlight that Deflazacort and its active metabolite are potent immunosuppressive agents in vitro, with a potency comparable to prednisolone on a molar basis. nih.gov
Table 1: In Vitro Immunosuppressive Effects of Glucocorticoids on Lymphocyte Subsets
| Glucocorticoid | Effect on PHA-stimulated Lymphocytes | Effect on NK Cell Activity | Effect on K Cell Activity |
|---|---|---|---|
| Deflazacort | Suppression nih.gov | Suppression nih.gov | Resistant nih.gov |
| 21-desacetyl-deflazacort | Suppression nih.gov | Suppression nih.gov | Resistant nih.gov |
| Prednisolone | Suppression nih.gov | Not specified | Not specified |
| Methylprednisolone | Stronger Suppression nih.gov | Suppression nih.gov | Suppression (at high concentrations) nih.gov |
| Hydrocortisone | Suppression nih.gov | No effect nih.gov | No effect nih.gov |
| Aldosterone | Not specified | No effect nih.gov | Not specified |
This table is based on data from in vitro studies and provides a comparative overview of the immunosuppressive effects of various glucocorticoids.
The molecular mechanisms underlying Deflazacort's effects have been investigated through gene expression analysis. Studies on muscle biopsies from boys with Duchenne muscular dystrophy (DMD) treated with Deflazacort revealed significant changes in gene expression. nih.gov Specifically, the expression of genes crucial for myogenesis, muscle regeneration, and maturation was upregulated towards normal levels. nih.govresearchgate.net Conversely, the expression of several genes involved in inflammation was downregulated. nih.govresearchgate.net
Deflazacort is a prodrug that is rapidly converted to its active metabolite, 21-desacetyl deflazacort (21-desDFZ). drugs.comdrugbank.com This active metabolite exhibits a high binding affinity for glucocorticoid receptors. ijbpas.comnih.gov While a comprehensive receptor binding assessment for Deflazacort has not been conducted, studies have shown that Deflazacort and its primary active metabolite have affinity for the glucocorticoid receptor in various tissues, including the kidney and thymus. fda.gov Deflazacort itself has little to no affinity for the human mineralocorticoid receptor, and its active metabolite shows low transactivation of this receptor. nih.gov
Gene Expression Analysis in Cellular Systems
In Vivo Animal Models
Animal models play a crucial role in understanding the in vivo effects of Deflazacort, particularly in the context of diseases like Duchenne muscular dystrophy.
The mdx mouse, which lacks dystrophin, is a widely used animal model for DMD research. nih.gov Studies using mdx mice have demonstrated that Deflazacort can improve muscle repair and fiber growth, an effect attributed to the promotion of myogenesis. bioline.org.br In contrast to prednisone (B1679067), Deflazacort has been shown to increase laminin (B1169045) expression and myogenic repair, leading to early and persistent functional gains in mdx mice. neurology.orgphysiology.org
Treatment of mdx mice with Deflazacort has been shown to improve mitochondrial respiration and the capacity of mitochondria to accumulate calcium, which may lead to increased ATP levels in skeletal muscles. nih.gov Furthermore, Deflazacort administration led to a significant improvement in muscle function in these animals. nih.gov
Research in mdx mice has also focused on identifying molecular biomarkers to monitor drug response and disease progression. Studies have analyzed changes in gene expression in muscle and other tissues following Deflazacort treatment. nih.gov For instance, after two weeks of treatment, Deflazacort induced changes in gene expression in the liver and muscle of mdx mice. nih.gov
Comparative studies with other corticosteroids in mdx mice have revealed differences in their effects on various biomarkers. For example, while all tested corticosteroids reduced endogenous corticosterone (B1669441) levels and increased glucose levels, Deflazacort showed the least number of changes in gene expression in the central nervous system compared to prednisolone and vamorolone. nih.gov
Longitudinal studies in DMD patients have also identified potential serum biomarkers that are differentially affected by Deflazacort and prednisone treatment. mdpi.comresearchgate.net These include proteins associated with diabetes complications and extracellular remodeling, such as IGFBP-2 and MMP-3. mdpi.comresearchgate.net Such biomarker analyses are crucial for understanding the differential molecular mechanisms of these drugs and for identifying markers that could predict treatment response and side effects.
Utility of Dystrophin-Deficient Mouse Models (mdx mice) for Mechanistic Research
Advanced Analytical Techniques in Deflazacort Research
The comprehensive characterization of deflazacort and its metabolites, including epimeric impurities like 11-epi Deflazacort, necessitates the use of sophisticated analytical methodologies. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are at the forefront of these research efforts, providing unparalleled detail in structural elucidation and metabolic profiling.
Application of High-Resolution Mass Spectrometry for Metabolite Characterization
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), is an indispensable tool for the identification and characterization of deflazacort metabolites. This technique offers high sensitivity and mass accuracy, enabling the determination of elemental compositions and the differentiation of compounds with very similar masses.
In the context of deflazacort metabolism, LC-HRMS is employed to analyze complex biological matrices such as plasma and urine. Forced degradation studies, where deflazacort is subjected to stress conditions like acid, base, and oxidation, are often conducted to generate potential degradation products and metabolites for characterization. nih.govscilit.comnih.gov These studies have successfully identified major metabolites, including 21-desacetyl deflazacort (21-OH-DFZ). nih.govingentaconnect.com
The characterization of an epimer such as this compound would follow a similar analytical strategy. The initial step involves the separation of the epimer from deflazacort and other metabolites using a suitable chromatographic method, typically reversed-phase HPLC or UPLC. nih.gov Following separation, the high-resolution mass spectrometer provides an accurate mass measurement of the protonated molecule [M+H]⁺. For deflazacort, the observed m/z ratio is typically around 442.2279, corresponding to its elemental formula C₂₅H₃₁NO₆. researchgate.net this compound would be expected to have the identical molecular weight and elemental composition, and therefore the same accurate mass, making chromatographic separation crucial.
Tandem mass spectrometry (MS/MS) is then employed to generate fragmentation patterns. While epimers often produce very similar mass spectra, subtle differences in the relative intensities of fragment ions can sometimes be observed. nih.gov For instance, the fragmentation of the 17-epimers of certain anabolic steroids, while largely identical, showed minor distinctions that allowed for their differentiation. nih.gov A similar approach could be applied to this compound, where careful analysis of the MS/MS spectrum might reveal unique fragmentation pathways or ion abundances resulting from the different stereochemistry at the C-11 position. Ion mobility-mass spectrometry (IM-MS) represents another advanced technique that can separate isomeric species based on their different shapes and collision cross-sections, offering a powerful tool for distinguishing between steroid epimers. nih.gov
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for Deflazacort and this compound
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Deflazacort | 5.32 | 442.2279 | 400.2173, 382.2068, 148.0604 |
| This compound | (Hypothetically different) | 442.2279 | (Hypothetically similar with potential intensity differences) |
Note: The retention time for this compound is hypothetical and would depend on the specific chromatographic conditions. The key fragment ions are based on known fragmentation patterns of deflazacort and are expected to be similar for its epimer, though relative intensities may vary.
Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolomic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including complex steroids and their metabolites. In deflazacort research, NMR is used to confirm the structure of isolated metabolites and impurities. nih.govnih.govingentaconnect.comresearchgate.net For metabolomic analysis, NMR provides a non-destructive and quantitative overview of the metabolites present in a biological sample.
The characterization of this compound would heavily rely on one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The key to differentiating between deflazacort and its 11-epimer lies in the distinct chemical environments of the nuclei surrounding the C-11 chiral center.
In the ¹H NMR spectrum, the proton attached to C-11 (H-11) would exhibit a different chemical shift and coupling constant in the epimeric form due to the change in its spatial orientation relative to neighboring protons. Similarly, the ¹³C NMR spectrum would show a difference in the chemical shift of the C-11 carbon. Studies on other steroid epimers have demonstrated that changes in stereochemistry lead to noticeable variations in the chemical shifts of adjacent carbons. nih.govmdpi.com For example, analysis of 17-epimeric steroids showed distinct differences in the shielding effects for carbons C-12 through C-18. nih.gov A similar effect would be anticipated for the carbons in proximity to C-11 in this compound.
Metabolomic studies using NMR can provide a snapshot of the metabolic profile of a biological system in response to deflazacort administration. While the direct detection of a minor metabolite like this compound in a complex biological mixture would be challenging, NMR-based metabolomics can reveal broader metabolic changes and pathway perturbations.
Table 2: Predicted Key ¹H and ¹³C NMR Chemical Shift Differences for Deflazacort and this compound
| Nucleus | Deflazacort (δ, ppm) | This compound (Predicted δ, ppm) | Rationale for Predicted Difference |
| H-11 | ~4.5 | Different | Altered stereochemistry changes the magnetic environment. |
| C-11 | ~68 | Different | Direct site of epimerization. |
| C-9 | ~58 | Slightly Different | Proximity to the C-11 center. |
| C-12 | ~40 | Slightly Different | Proximity to the C-11 center. |
| C-18 (Methyl) | ~0.9 | Potentially different | Changes in steroid conformation can affect methyl group shifts. |
Note: The chemical shifts for Deflazacort are approximate values based on typical steroid spectra. The predicted shifts for this compound are hypothetical and based on the expected influence of epimerization on the local electronic environment as observed in other steroid systems.
Emerging Research Avenues and Future Perspectives for Deflazacort Analogs
Rational Design of Next-Generation Glucocorticoid Analogues with Dissociative Properties
The primary goal in the development of new glucocorticoid analogs is to dissociate the desired anti-inflammatory effects from the numerous side effects associated with long-term use. nih.govnih.gov This has led to the concept of selective glucocorticoid receptor (GR) modulators (SGRMs) or dissociative glucocorticoids. researchgate.net The underlying "transrepression hypothesis" posits that the anti-inflammatory actions of glucocorticoids are primarily mediated by the monomeric form of the GR, which represses the transcription of pro-inflammatory genes. In contrast, many adverse effects are thought to arise from the dimeric form of the GR, which activates the transcription of various genes. researchgate.netfrontiersin.org
Rational drug design aims to create ligands that favor the monomeric GR conformation, thereby promoting transrepression while minimizing transactivation. researchgate.netfrontiersin.org This involves modifying the chemical structure of existing glucocorticoids like deflazacort (B1670188) to alter their interaction with the GR. For instance, vamorolone, a first-in-class dissociative steroid, was designed to have a modified structure that weakens its interaction with certain residues in the GR ligand-binding domain. nih.govnih.gov This structural change is believed to reduce the receptor's ability to form dimers and activate gene transcription responsible for side effects. nih.gov
Future research in this area will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of deflazacort and its analogs to understand how different chemical groups influence GR binding and subsequent downstream signaling.
Computational Modeling and Simulation: Utilizing molecular dynamics simulations to predict how structural changes will affect the conformational dynamics of the GR and its interaction with co-regulator proteins. researchgate.net
High-Throughput Screening: Developing and employing sophisticated assays to screen libraries of novel compounds for their ability to selectively modulate GR activity. researchgate.net
Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation
Understanding the complete mechanistic picture of how deflazacort and its analogs work requires a holistic approach that goes beyond single-pathway analysis. The integration of various "omics" data sets—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful tool for a comprehensive elucidation of their mechanisms of action. nih.gov
Multi-omics approaches can help to:
Identify Novel Biomarkers: By analyzing changes in gene expression, protein levels, and metabolite profiles following treatment with a deflazacort analog, researchers can identify biomarkers that predict therapeutic response. nih.gov A study identified a microRNA (miR-122-5p) that correlated with genes and metabolites regulated by glucocorticoid exposure, suggesting its potential as a biomarker. nih.gov
Uncover New Therapeutic Targets: Integrated omics data can reveal previously unknown pathways and molecular networks affected by these drugs, potentially leading to the discovery of new therapeutic targets.
Personalize Medicine: By understanding how an individual's unique genetic and molecular makeup influences their response to a specific glucocorticoid analog, it may be possible to tailor treatments for improved efficacy.
For example, studies have already used transcriptomics to show that deflazacort treatment can normalize the expression of genes involved in myogenesis and inflammation in muscle tissue. nih.gov Future research will likely involve more sophisticated integration of multiple omics datasets to build comprehensive models of drug action.
Exploration of Novel Drug Delivery Systems for Enhanced Mechanistic Study (e.g., Nanocapsules)
The way a drug is delivered to its target site can significantly impact its efficacy and side-effect profile. Novel drug delivery systems, such as nanocapsules, are being explored to improve the therapeutic index of glucocorticoids, including deflazacort and its analogs. mdpi.comijbpas.commdpi.com
Nanocapsules are nanosized, reservoir-type systems composed of an oily core surrounded by a polymeric shell. mdpi.comresearchgate.net They offer several potential advantages for glucocorticoid delivery:
Targeted Delivery: Nanocapsules can be engineered to specifically target inflamed tissues, thereby concentrating the drug at the site of action and reducing systemic exposure. ijbpas.comnih.gov
Controlled Release: These systems can be designed to release the encapsulated drug in a sustained manner, which could help maintain therapeutic levels over a longer period and reduce the frequency of administration. mdpi.comijbpas.comresearchgate.net
Enhanced Stability: Encapsulation can protect the drug from degradation in the biological environment, increasing its stability and bioavailability. mdpi.comijbpas.com
Recent research has demonstrated the feasibility of encapsulating glucocorticoids like dexamethasone (B1670325) and deflazacort into nanocapsules. mdpi.comijbpas.com These nanoformulations have shown promise in preclinical models, exhibiting controlled drug release and improved anti-inflammatory effects. mdpi.com For instance, the development of lipidic nanocapsules for deflazacort has been proposed to enhance its stability and reduce toxicity. ijbpas.com Other delivery systems being investigated include mucoadhesive microspheres for colon-specific delivery and in situ forming implants for localized, long-term release. researchgate.netjddtonline.info
Future work in this area will focus on optimizing the physicochemical properties of these delivery systems to improve their targeting efficiency and release kinetics for specific inflammatory conditions. The use of such advanced delivery systems will not only be crucial for developing better therapies but will also serve as a valuable tool for conducting more precise mechanistic studies by allowing for controlled spatial and temporal delivery of deflazacort analogs.
Q & A
Q. How can 11-epi Deflazacort be analytically distinguished from Deflazacort in pharmacological studies?
Methodological Answer: Separation of stereoisomers like this compound requires high-resolution chromatographic techniques. Reverse-phase HPLC with a chiral stationary phase (e.g., cellulose-based columns) or mass spectrometry (MS) coupled with ion mobility can differentiate epimers based on retention times and fragmentation patterns. For validation, linearity ranges (e.g., 1–50 µg/mL) and detection limits (e.g., 0.1 µg/mL via UV spectrophotometry) should be established, as outlined in studies analyzing Deflazacort and its impurities . Impurity profiling, such as identifying Deflazacort Impurity 3 (MW 441.53), may also inform protocols for isolating 11-epi isomers .
Q. What pharmacological mechanisms differentiate this compound from Deflazacort?
Methodological Answer: Comparative binding affinity assays (e.g., glucocorticoid receptor [GR] transactivation studies) and pharmacokinetic (PK) profiling in vitro/in vivo are critical. Deflazacort’s efficacy in Duchenne muscular dystrophy (DMD) is attributed to its 11β-hydroxyl group and reduced mineralocorticoid activity . Epimerization at the 11-position may alter GR binding or metabolic stability. Researchers should conduct dose-response studies in cell lines (e.g., HepG2 apoptosis assays ) and measure downstream anti-inflammatory markers (e.g., IL-6 suppression) to quantify potency differences .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the efficacy of this compound in preclinical models?
Methodological Answer: Adopt randomized, blinded studies with longitudinal endpoints, as seen in Deflazacort trials for DMD . For example:
- Control groups : Deflazacort (0.9 mg/kg/day) vs. This compound at equivalent doses.
- Outcomes : Muscle function (e.g., grip strength), histopathology (e.g., fibrosis reduction), and biomarkers (e.g., creatine kinase levels).
- Duration : 12–52 weeks to assess chronic effects, mirroring Deflazacort’s trial frameworks . Ensure statistical power by calculating sample sizes based on variance in primary endpoints (e.g., ambulation loss delay ).
Q. What strategies resolve contradictions in data on this compound’s metabolic stability across studies?
Methodological Answer: Conduct systematic reviews with sensitivity analyses to address heterogeneity. For example:
- Meta-regression : Adjust for covariates like dosing schedules (e.g., "at-least-daily" regimens impacting BMI ) or CYP3A4 polymorphism effects on metabolism.
- In vitro models : Use hepatocyte cultures to compare hepatic clearance rates between Deflazacort and this compound, referencing PK parameters from radiolabeled excretion studies (68.4% urinary vs. 30.7% fecal ).
- Threshold analysis : Explore dose-response curves to identify inflection points where efficacy/safety profiles diverge, as applied in cost-effectiveness models for Deflazacort .
Q. How can researchers mitigate bias when comparing this compound to existing corticosteroids in retrospective studies?
Methodological Answer: Apply propensity score matching to balance covariates (e.g., age at treatment initiation, baseline BMI) and minimize selection bias, as highlighted in Deflazacort cohort analyses . For pharmacovigilance data, use disproportionality analysis (e.g., reporting odds ratios) to compare adverse event rates (e.g., cataracts, fractures ). Validate findings via prospective registries with predefined endpoints, adhering to CONSORT guidelines for clinical data reporting .
Data Presentation & Validation
Q. What are best practices for presenting contradictory results in this compound studies?
Methodological Answer:
- Tables : Use stratified tables to separate efficacy (e.g., ambulation retention) from safety data (e.g., growth suppression ). Highlight inconsistencies using footnotes (e.g., "Conflicting results may reflect variations in CYP3A4 activity").
- Figures : Forest plots in meta-analyses can visualize heterogeneity across studies, with I² statistics quantifying inconsistency .
- Discussion : Explicitly state limitations (e.g., small sample sizes, assay variability) and propose replication studies, as emphasized in Deflazacort’s clinical reviews .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
